molecular formula C10H12O3 B1676428 Methyl 4-ethoxybenzoate CAS No. 23676-08-6

Methyl 4-ethoxybenzoate

Cat. No.: B1676428
CAS No.: 23676-08-6
M. Wt: 180.20 g/mol
InChI Key: RNHXTCZZACTEMK-UHFFFAOYSA-N
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Description

Methyl 4-ethoxybenzoate is an organic compound with the chemical formula C10H12O3. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol and the para position of the benzene ring is substituted with an ethoxy group. This compound is often used in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-ethoxybenzoate can be synthesized through the esterification of 4-ethoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The process may also include steps for purification, such as distillation or recrystallization, to obtain the desired product in high purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 4-ethoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: It is involved in the synthesis of pharmaceutical compounds, such as selective cyclooxygenase inhibitors.

    Industry: It is used in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of methyl 4-ethoxybenzoate involves its interaction with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The compound can act as a substrate for these enzymes, leading to the formation of 4-ethoxybenzoic acid and methanol. The pathways involved in these reactions are typically part of broader metabolic processes in biological systems .

Comparison with Similar Compounds

Uniqueness: Methyl 4-ethoxybenzoate is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications .

Properties

IUPAC Name

methyl 4-ethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-3-13-9-6-4-8(5-7-9)10(11)12-2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNHXTCZZACTEMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50178344
Record name Methyl 4-ethoxybenzoate
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23676-08-6
Record name Methyl 4-ethoxybenzoate
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Record name Methyl 4-ethoxybenzoate
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Record name 23676-08-6
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Record name Methyl 4-ethoxybenzoate
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Record name Methyl 4-ethoxybenzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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